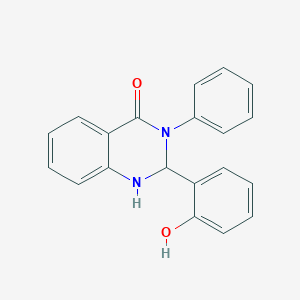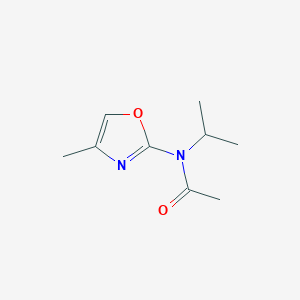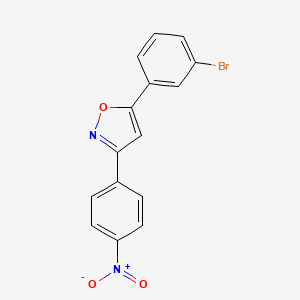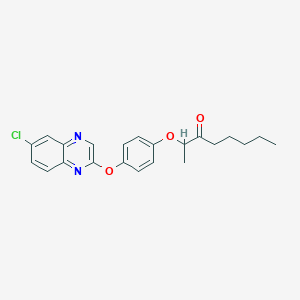![molecular formula C16H12N2O2 B12906986 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone CAS No. 348085-14-3](/img/structure/B12906986.png)
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals.
准备方法
The synthesis of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki or Heck reactions, which involve palladium-catalyzed cross-coupling of halogenated pyridines with suitable partners . Industrial production methods often optimize these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where halogenation, nitration, and sulfonation can occur under appropriate conditions
科学研究应用
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and signaling pathways.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
相似化合物的比较
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone can be compared with other indole and pyridine derivatives:
Indole-3-carbaldehyde: Similar in structure but lacks the pyridine moiety, making it less versatile in certain applications.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the indole moiety, limiting its biological activity compared to the compound .
Indole-3-acetic acid: A naturally occurring compound with significant biological activity but different functional groups and applications.
属性
CAS 编号 |
348085-14-3 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3 |
InChI 键 |
GMJADPXMUWFUOA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)




![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)






![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)

